![molecular formula C15H10ClF3O3 B6384962 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% CAS No. 1261889-40-0](/img/structure/B6384962.png)
5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95%
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Overview
Description
5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% (5-CFM-95) is a trifluoromethylphenol derivative with a chloro-4-methoxycarbonylphenyl substituent at the 5-position. 5-CFM-95 has a wide range of potential applications in both scientific research and industrial processes.
Mechanism of Action
The mechanism of action of 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% is not fully understood. However, it is believed that the trifluoromethyl group of 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% is responsible for its reactivity, as it is able to form strong hydrogen bonds with other molecules. The chloro-4-methoxycarbonylphenyl substituent is believed to be responsible for the increased reactivity of 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95%, as it is able to form strong non-covalent interactions with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% are not fully understood. However, it is believed that 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% is not toxic and is not likely to cause any adverse effects in humans.
Advantages and Limitations for Lab Experiments
The main advantage of 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% is its high reactivity, which makes it an ideal reagent for the synthesis of a wide variety of organic compounds. However, 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% is also highly volatile and is prone to decomposition at higher temperatures. Therefore, it is important to use 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% in laboratory experiments at lower temperatures.
Future Directions
The potential future directions for 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% include its use as a catalyst for the synthesis of a wide variety of organic compounds, its use as a reagent for the synthesis of pharmaceuticals, and its use as a reagent for the synthesis of organophosphorus compounds. Additionally, further research is needed to better understand the biochemical and physiological effects of 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95%, as well as its potential toxicity.
Synthesis Methods
5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% is synthesized through a three-step process. The first step involves the conversion of 3-chloro-4-methoxycarbonylphenol to the corresponding trifluoromethylphenol. This is accomplished by reacting the 3-chloro-4-methoxycarbonylphenol with trifluoromethanesulfonic anhydride and a catalytic amount of pyridine. The second step involves the conversion of the trifluoromethylphenol to the corresponding 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95%. This is accomplished by reacting the trifluoromethylphenol with a catalytic amount of aluminum chloride in the presence of anhydrous acetonitrile. The final step involves the purification of the 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% by recrystallization from a mixture of acetonitrile and methanol.
Scientific Research Applications
5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% has been used in a variety of scientific research applications, including as a catalyst for the synthesis of aryl sulfonamides and as a reagent for the synthesis of organophosphorus compounds. 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% has also been used in the synthesis of a variety of heterocyclic compounds and as a starting material for the synthesis of a variety of pharmaceuticals.
properties
IUPAC Name |
methyl 2-chloro-4-[3-hydroxy-5-(trifluoromethyl)phenyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3O3/c1-22-14(21)12-3-2-8(6-13(12)16)9-4-10(15(17,18)19)7-11(20)5-9/h2-7,20H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWIMFFYLFNTTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)O)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686750 |
Source
|
Record name | Methyl 3-chloro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30686750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol | |
CAS RN |
1261889-40-0 |
Source
|
Record name | Methyl 3-chloro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30686750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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